RPL19 mRNA Overexpression in Prostate Cancer: 8-Fold Differential Versus Benign Tissue with Prognostic Significance
RPL19 demonstrates a quantitatively defined overexpression profile in prostate malignancy that distinguishes it from other ribosomal proteins lacking comparable clinical validation. Northern blot hybridization analysis confirmed RPL19 mRNA levels to be 5-fold higher in malignant prostate cell lines and 8-fold higher in malignant prostate tissues when compared with their benign counterparts [1]. In situ hybridization of clinical specimens (n=127) revealed that 91.9% of prostate carcinomas exhibited detectable RPL19 staining versus 0% of normal prostatic tissues, with 42.6% of carcinomas showing strong staining intensity. Kaplan-Meier survival analysis confirmed increased RPL19 expression to be significantly predictive of shorter patient survival (P < 0.05) [1].
| Evidence Dimension | mRNA expression fold-change in malignant versus benign prostate tissue |
|---|---|
| Target Compound Data | 8-fold higher RPL19 mRNA in malignant prostate tissues versus benign counterparts |
| Comparator Or Baseline | Benign prostate tissue (normalized baseline = 1-fold) |
| Quantified Difference | 8-fold elevation; statistical significance chi(2) P < 0.001; survival correlation P < 0.05 |
| Conditions | Northern blot hybridization of human prostate cell lines (PNT2 benign vs PC3M malignant) and clinical tissue specimens |
Why This Matters
This quantitative differential expression provides procurement justification for RPL19-specific antibodies and probes over generic ribosomal protein reagents when designing prostate cancer biomarker studies.
- [1] Bee A, Ke Y, Forootan S, et al. Ribosomal protein l19 is a prognostic marker for human prostate cancer. Clin Cancer Res. 2006;12(7 Pt 1):2061-2065. doi:10.1158/1078-0432.CCR-05-2445. View Source
